molecular formula C16H19ClN4O5S B2614442 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide CAS No. 1432436-89-9

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Cat. No.: B2614442
CAS No.: 1432436-89-9
M. Wt: 414.86
InChI Key: CBPKDMDBBXMOIV-UHFFFAOYSA-N
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Description

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a complex organic compound that belongs to the class of 1,2,4-oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves multiple steps. One common method involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The chloromethyl group is introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale cyclization and chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholin-4-ylsulfonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for various applications .

Properties

IUPAC Name

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O5S/c17-11-14-19-16(26-20-14)6-5-15(22)18-12-1-3-13(4-2-12)27(23,24)21-7-9-25-10-8-21/h1-4H,5-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPKDMDBBXMOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NC(=NO3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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